2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol reagent.
Hydrazide Formation: The final step involves the condensation of the thioether with 2,4-dimethoxybenzaldehyde and hydrazine hydrate to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide .
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
Structural Features: The presence of the 2,4-dimethoxyphenyl moiety and the specific positioning of the chlorobenzyl group make this compound unique compared to its analogs.
Pharmacological Activity: It exhibits distinct biological activities, such as enhanced antimicrobial and anticancer properties, due to its unique structure.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-20-12-9-18(23(13-20)33-2)14-27-29-24(31)16-34-25-28-21-5-3-4-6-22(21)30(25)15-17-7-10-19(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
VOHFGVUEFBVVGS-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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